![molecular formula C7H13N B13320352 (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B13320352.png)
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound characterized by its unique structural framework. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and strained ring system. The structure consists of a seven-membered ring with a nitrogen atom attached to the second carbon, making it an important scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to yield the desired amine . Another approach includes the Diels–Alder reaction of furans with olefinic or acetylenic compounds, followed by subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of photochemistry and [2 + 2] cycloaddition reactions has also been explored to access new building blocks for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound is utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic outcomes .
Comparison with Similar Compounds
- (1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-
- (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-ol
Uniqueness: (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine stands out due to its amine functionality, which imparts unique reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
(1S,2R,4S)-bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1 |
InChI Key |
JEPPYVOSGKWVSJ-LYFYHCNISA-N |
Isomeric SMILES |
C1C[C@H]2C[C@H]1C[C@H]2N |
Canonical SMILES |
C1CC2CC1CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


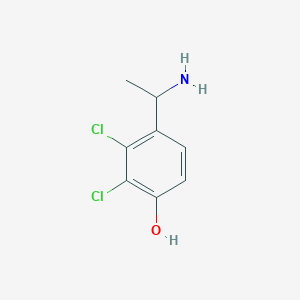
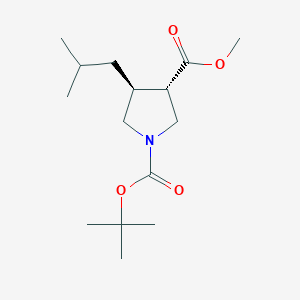
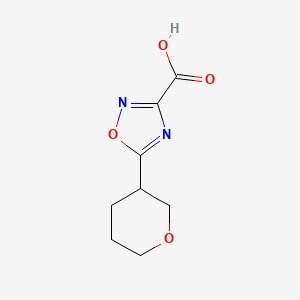
![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)
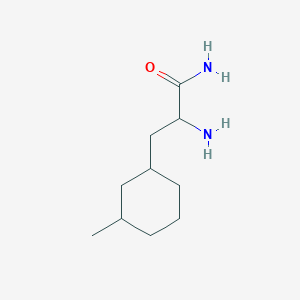
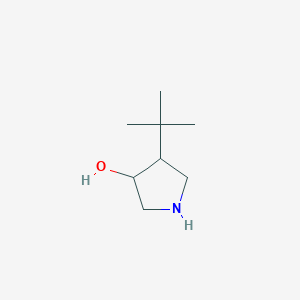
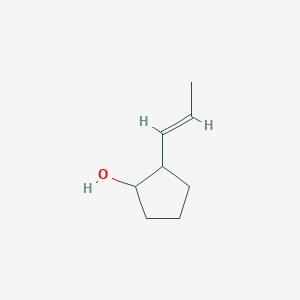

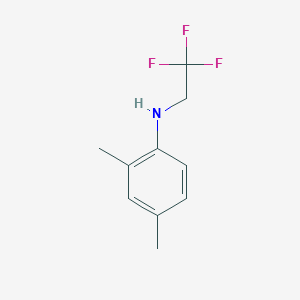
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide](/img/structure/B13320330.png)

![Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B13320343.png)

![Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B13320363.png)
